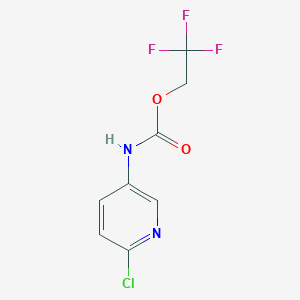
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate
描述
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C8H6ClF3N2O2 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2,2-Trifluoroethyl N-(6-chloropyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antifungal and antibacterial effects, as well as its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 253.64 g/mol
- CAS Number : 39871420
The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of carbamate compounds exhibit significant antifungal properties. In vitro tests against various fungal pathogens have shown that certain compounds with similar structures to this compound displayed inhibition rates exceeding 60% at concentrations of 50 µg/mL. For instance:
| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |
|---|---|---|---|
| 1af | F. graminearum | 70 | 12.50 |
| 1z | F. oxysporum | 75 | 16.65 |
| 1t | M. grisea | >70 | Not specified |
These results indicate the potential of carbamate derivatives as antifungal agents, suggesting that modifications in substituents can lead to enhanced activity.
Antibacterial Activity
In addition to antifungal effects, compounds similar to this compound have been evaluated for antibacterial properties. The mechanism often involves the inhibition of key enzymes or pathways in bacterial cells. For example, research has highlighted that certain derivatives effectively inhibit the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5n | 12.5 | Potent |
| 5g | 15 | Moderate |
| 5m | 62.5 | Weak |
The minimum inhibitory concentration (MIC) values indicate that the compound's structural features significantly influence its antibacterial efficacy.
Case Studies
- Antifungal Study : A study published in MDPI assessed various N-aryl carbamate derivatives against plant fungal pathogens. The findings suggested that structural modifications could lead to enhanced antifungal activities, with some compounds outperforming traditional fungicides like azoxystrobin .
- Antibacterial Research : Another investigation focused on the synthesis and evaluation of triazole-based compounds targeting Mycobacterium tuberculosis. The study found that specific substitutions on the aromatic ring significantly affected the compounds' ability to inhibit bacterial growth .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-2-1-5(3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLDEOJSHAOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















